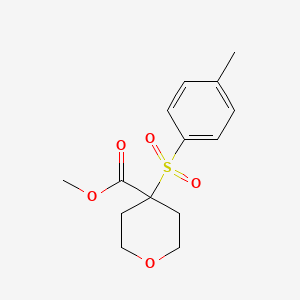
4-(4-Methylphenyl)sulfonyl-4-oxanecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)sulfonyl-4-oxanecarboxylic acid methyl ester is a sulfonic acid derivative.
Scientific Research Applications
Synthesis and Characterization
4-(4-Methylphenyl)sulfonyl-4-oxanecarboxylic acid methyl ester and similar sulfonamide-derived esters have been synthesized using greener chemistry strategies. These esters have been characterized extensively using methods like FTIR, NMR, mass spectrometry, and X-ray crystallography. Computational techniques like Density Functional Theory (DFT) have been used for structure optimization and to calculate various structural parameters. The compounds synthesized have shown potential in various biological applications including antibacterial, antifungal, antioxidant activities, and enzyme inhibition properties. They also have been evaluated for their in vitro biological applications involving anti-bacterial, anti-fungal, anti-oxidant, and enzyme inhibition studies. In-depth docking studies against selected enzymes have also been conducted to understand their mode of binding and potential biological activities (Danish et al., 2020).
Stability Studies
Studies on the stability of certain derivatives of 4-(4-Methylphenyl)sulfonyl-4-oxanecarboxylic acid methyl ester, especially in relation to its potential as an experimental anticancer agent, have been conducted. These studies explore the structural features contributing to aqueous instability and the possibility of stabilizing the agent through prodrug derivatization. Mechanisms of degradation, such as unimolecular elimination and electron delocalization, have been proposed based on the structural modifications and their effects on stability (Pretzer & Repta, 1987).
Creation of New Derivatives
Efforts have been made to create new derivatives of sulfonamide compounds, including 4-(4-Methylphenyl)sulfonyl-4-oxanecarboxylic acid methyl ester. These derivatives have been synthesized through interactions with amino acid methyl esters, leading to corresponding amino acid sulfonamide derivatives. The reactions and resulting products have been studied for their potential applications in various fields (Riabchenko et al., 2020).
Antiradical, Antimicrobial, and Enzyme Inhibition Studies
Further studies on sulfonamide-derived esters, including 4-(4-Methylphenyl)sulfonyl-4-oxanecarboxylic acid methyl ester, have evaluated their antiradical, antimicrobial, and enzyme inhibition properties. These compounds have been synthesized, characterized, and their structures were optimized using DFT studies. The biological activities of these compounds have been assessed in various assays, showing promising results in antioxidant and enzyme inhibition activities, as well as antimicrobial effectiveness against a range of bacterial and fungal species (Danish et al., 2019).
properties
Product Name |
4-(4-Methylphenyl)sulfonyl-4-oxanecarboxylic acid methyl ester |
|---|---|
Molecular Formula |
C14H18O5S |
Molecular Weight |
298.36 g/mol |
IUPAC Name |
methyl 4-(4-methylphenyl)sulfonyloxane-4-carboxylate |
InChI |
InChI=1S/C14H18O5S/c1-11-3-5-12(6-4-11)20(16,17)14(13(15)18-2)7-9-19-10-8-14/h3-6H,7-10H2,1-2H3 |
InChI Key |
LMWFDNMZTICDIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CCOCC2)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CCOCC2)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B1227985.png)
![4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B1227986.png)
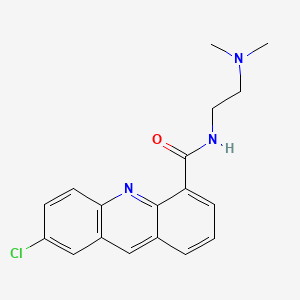
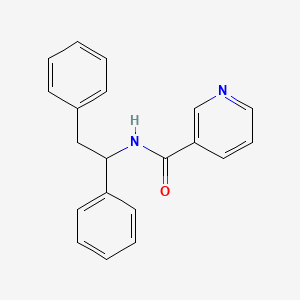

![(1R,4S,5S,8R,9S,12R)-4,12-dihydroxy-5-methyl-8-prop-1-en-2-yl-10-oxatricyclo[7.2.1.01,5]dodecan-11-one](/img/structure/B1227992.png)
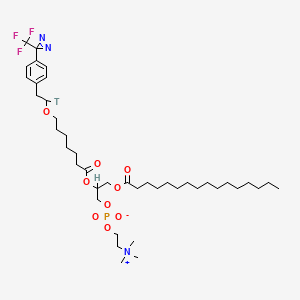
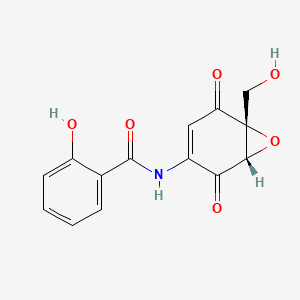


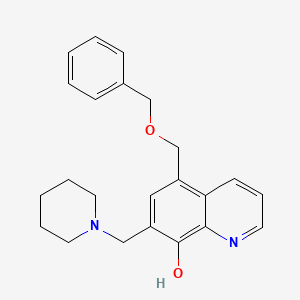
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)

![3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1228010.png)